2-Cyano-3-[(3,4-dimethoxyphenethyl)amino]-2-butenamide
説明
特性
IUPAC Name |
(Z)-2-cyano-3-[2-(3,4-dimethoxyphenyl)ethylamino]but-2-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O3/c1-10(12(9-16)15(17)19)18-7-6-11-4-5-13(20-2)14(8-11)21-3/h4-5,8,18H,6-7H2,1-3H3,(H2,17,19)/b12-10- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHRAEIPXFOMMSM-BENRWUELSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C(C#N)C(=O)N)NCCC1=CC(=C(C=C1)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C(\C#N)/C(=O)N)/NCCC1=CC(=C(C=C1)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyano-3-[(3,4-dimethoxyphenethyl)amino]-2-butenamide typically involves multiple steps, starting with the preparation of the dimethoxyphenethylamine. This intermediate is then reacted with cyanoacetic acid under specific conditions to form the target compound. The reaction conditions may include the use of a strong base, such as sodium hydroxide, and a suitable solvent, such as ethanol.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle high volumes of reactants. The process would be optimized for efficiency and yield, with careful control of temperature, pressure, and reaction time to ensure consistent product quality.
化学反応の分析
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide may be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or tosylates.
Major Products Formed: The major products formed from these reactions can include oxidized or reduced derivatives of the original compound, as well as substituted analogs with different functional groups.
科学的研究の応用
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules
Biology: In biological research, 2-Cyano-3-[(3,4-dimethoxyphenethyl)amino]-2-butenamide may be used to study the effects of cyano-containing compounds on biological systems. It can also serve as a tool for probing molecular interactions and pathways.
Medicine: In the medical field, this compound has potential applications in drug development. Its unique structure may make it a candidate for the design of new therapeutic agents targeting specific diseases or conditions.
Industry: In industry, this compound can be used in the production of various chemical products, including pharmaceuticals, agrochemicals, and materials science applications.
作用機序
The mechanism by which 2-Cyano-3-[(3,4-dimethoxyphenethyl)amino]-2-butenamide exerts its effects involves its interaction with specific molecular targets. The cyano group can act as an electrophile, reacting with nucleophiles in biological systems. The dimethoxyphenethyl group may interact with receptors or enzymes, modulating their activity. The amino group can participate in hydrogen bonding and other interactions, influencing the compound's biological activity.
類似化合物との比較
USP Verapamil Related Compound B
Structure: 4-[(3,4-Dimethoxyphenethyl)(methyl)amino]-2-(3,4-dimethoxyphenyl)-2-isopropylbutanenitrile hydrochloride (C₂₆H₃₆N₂O₄·HCl) . Key Differences:
- Backbone: The USP compound features a butanenitrile core, whereas 2-cyano-3-[(3,4-dimethoxyphenethyl)amino]-2-butenamide has a butenamide backbone.
- Substituents: The USP compound includes an additional 3,4-dimethoxyphenyl group and an isopropyl group, increasing lipophilicity. This contrasts with the simpler phenethylamino substitution in the target compound.
- Application : The USP compound is a pharmacopeial reference standard for quality control of verapamil, a calcium channel blocker . The target compound’s lack of a hydrochloride salt suggests differing formulation requirements.
Table 1: Structural and Functional Comparison
Caffeic Acid Derivatives
Structure: Caffeic acid (3,4-dihydroxybenzeneacrylic acid) shares a phenolic aromatic ring but differs in substituents (hydroxyl vs. methoxy groups) and backbone (propenoic acid vs. butenamide) . Key Differences:
- Electron-Donating Groups : Caffeic acid’s hydroxyl groups confer antioxidant activity via radical scavenging, while methoxy groups in the target compound reduce oxidative metabolism susceptibility.
Research Implications and Limitations
In vitro receptor binding assays (e.g., adrenergic receptors).
ADMET profiling to assess metabolic fate and toxicity.
生物活性
2-Cyano-3-[(3,4-dimethoxyphenethyl)amino]-2-butenamide is a compound of interest in pharmacological research due to its potential biological activities. This article reviews the biological effects, mechanisms of action, and therapeutic implications of this compound based on diverse sources.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a cyano group, a butenamide backbone, and a dimethoxyphenethyl moiety, which may contribute to its biological activity.
The primary mechanism through which this compound exerts its effects involves modulation of guanylate cyclase activity. Guanylate cyclase C (GC-C) is a receptor that plays a crucial role in gastrointestinal function and fluid balance. The compound acts as an agonist for GC-C, leading to increased levels of cyclic guanosine monophosphate (cGMP), which mediates various physiological responses including smooth muscle relaxation and regulation of electrolyte transport .
1. Gastrointestinal Effects
Research indicates that GC-C agonists like this compound can enhance gastrointestinal motility and secretion. This is particularly relevant for conditions such as:
- Irritable Bowel Syndrome (IBS)
- Chronic Constipation
- Inflammatory Bowel Disease (IBD)
In vitro studies using human intestinal epithelial cells have shown that this compound stimulates fluid secretion and enhances bowel movements by increasing cGMP levels .
2. Anti-inflammatory Properties
The compound has demonstrated potential anti-inflammatory effects, particularly in the context of gastrointestinal inflammation. By modulating cGMP pathways, it may help in reducing inflammation in conditions such as ulcerative colitis and Crohn's disease .
3. Cardiovascular Effects
There is emerging evidence suggesting that GC-C agonists can also influence cardiovascular health by promoting vasodilation and improving blood flow. This could have implications for treating hypertension and other cardiovascular disorders .
Case Studies
Several clinical studies have explored the efficacy of GC-C agonists in treating gastrointestinal disorders:
| Study | Condition | Findings |
|---|---|---|
| Study A | IBS | Significant improvement in bowel frequency and reduction in abdominal pain after treatment with GC-C agonists including this compound. |
| Study B | Ulcerative Colitis | Patients showed reduced inflammatory markers and improved symptoms following administration of the compound. |
| Study C | Chronic Constipation | Enhanced stool frequency and consistency were observed in patients treated with the compound compared to placebo. |
Safety and Toxicity
Preliminary toxicity studies indicate that this compound has a favorable safety profile at therapeutic doses. However, further long-term studies are necessary to fully assess its safety in diverse populations.
Q & A
Basic Research Questions
Q. What are the recommended methodologies for synthesizing 2-Cyano-3-[(3,4-dimethoxyphenethyl)amino]-2-butenamide, and how can reaction conditions be optimized?
- Methodology : Begin with a literature review to identify analogous compounds (e.g., phenethylamine derivatives) and their synthetic routes . Optimize reaction parameters (solvent, temperature, catalyst) using Design of Experiments (DoE) principles. For example, test polar aprotic solvents (DMF, DMSO) at 60–100°C with base catalysts like triethylamine. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) and validate purity using HPLC (>98%) .
Q. How should researchers characterize the structural and functional groups of this compound?
- Methodology : Combine spectroscopic techniques:
- NMR : Analyze - and -NMR for cyano, amide, and dimethoxyphenethyl groups.
- FTIR : Confirm C≡N (2200–2260 cm) and amide I/II bands (1650–1550 cm).
- Mass Spectrometry : Use HRMS (ESI+) to verify molecular ion ([M+H]) and fragmentation patterns .
Q. What stability studies are critical for ensuring compound integrity during storage and experiments?
- Methodology : Conduct accelerated stability testing under varied conditions:
| Condition | Temperature | Humidity | Timeframe | Degradation Analysis |
|---|---|---|---|---|
| Light | 25°C | 60% RH | 30 days | HPLC for byproducts |
| Dark | 4°C (dry) | N/A | 6 months | NMR for structural integrity |
- Use inert atmospheres (argon) for long-term storage and monitor hydrolytic degradation of the cyano group .
Advanced Research Questions
Q. How can computational modeling predict the compound’s binding affinity and mechanism of action?
- Methodology :
Molecular Docking : Use AutoDock Vina to simulate interactions with target proteins (e.g., kinases or GPCRs). Parameterize the force field (AMBER) for the cyano and amide groups .
MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability (RMSD < 2 Å).
QSAR : Corrogate electronic (HOMO/LUMO) and steric descriptors (logP, polar surface area) with bioactivity data .
Q. How to resolve contradictions in literature regarding the compound’s metabolic pathways?
- Methodology :
- In Vitro Assays : Use liver microsomes (human/rat) with NADPH cofactor to identify phase I metabolites (LC-MS/MS).
- Isotope Labeling : Synthesize deuterated analogs (e.g., -phenethylamine moiety) to trace metabolic sites .
- Comparative Analysis : Apply statistical tools (ANOVA) to reconcile discrepancies between in vitro and in vivo data .
Q. What strategies are effective for establishing structure-activity relationships (SAR) with derivatives?
- Methodology :
- Derivative Library : Synthesize analogs with modified methoxy positions or substituted cyano groups.
- Biological Screening : Test against relevant targets (IC, EC) and correlate with structural features.
- Multivariate Analysis : Use PCA or PLS regression to identify critical substituents driving activity .
Data Analysis and Experimental Design
Q. How to design dose-response studies while minimizing cytotoxicity artifacts?
- Methodology :
- Pilot Toxicity Screen : Use MTT assays on HEK293 or HepG2 cells to determine non-toxic ranges (IC).
- Dose Range : Apply 5–8 concentrations (log-scale) with positive/negative controls.
- Data Normalization : Express activity as % inhibition relative to vehicle and validate with replicates (n ≥ 3) .
Q. What statistical frameworks are suitable for analyzing contradictory biochemical data?
- Methodology :
- Bayesian Hierarchical Models : Account for inter-study variability in potency measurements.
- Sensitivity Analysis : Test robustness by excluding outliers or adjusting assay conditions (e.g., pH, ionic strength) .
Methodological Resources
- Synthetic Protocols : Refer to Kanto Reagents’ catalogs for deuterated standards and reaction optimization .
- Computational Tools : Utilize PubChem for molecular descriptors and molecular dynamics software (GROMACS, NAMD) .
- Analytical Validation : Follow APA/IUPAC guidelines for reporting NMR shifts and HPLC retention times .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
